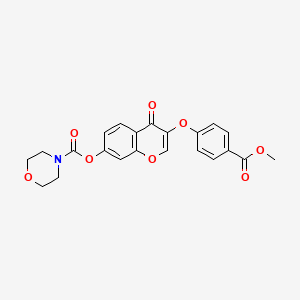

1-(2-Cyclopropylphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Cyclopropylphenyl)ethanone” is a laboratory chemical with the CAS Number: 485402-63-9 . It has a molecular weight of 160.22 and is typically stored at -20°C . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C11H12O/c1-8(12)10-4-2-3-5-11(10)9-6-7-9/h2-5,9H,6-7H2,1H3" . This suggests that the compound consists of a cyclopropyl group attached to the phenyl group of an ethanone molecule.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 160.22 . The compound should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Metabolism and Bioactivation

1-(2-Cyclopropylphenyl)ethanone derivatives play a crucial role in pharmaceutical research, particularly in the study of drug metabolism and bioactivation. For instance, the biotransformation of prasugrel, an antiplatelet agent, involves rapid deesterification to a derivative followed by cytochrome P450-mediated formation of an active metabolite. This process highlights the importance of understanding the metabolic pathways of pharmaceuticals to improve their efficacy and safety (Rehmel et al., 2006).

Chemical Synthesis and Material Science

Derivatives of this compound are also significant in the synthesis of complex molecules and materials. For example, the synthesis of branched tryptamines through the domino Cloke-Stevens/Grandberg rearrangement demonstrates the versatility of cyclopropylketone derivatives in producing biologically active compounds with potential pharmaceutical applications (Salikov et al., 2017). Additionally, the development of photodeprotection mechanisms for caged species utilizing a photochromism function underscores the potential of these derivatives in creating novel photolabile protecting groups, which are pivotal in the selective release of bioactive molecules (Guo et al., 2022).

Agricultural Chemistry

In agricultural chemistry, the synthesis of novel compounds for fungicide applications illustrates the role of this compound derivatives in developing new agents to protect crops. An example is the efficient method described for preparing a key intermediate required for the synthesis of prothioconazole, highlighting the compound's significance in the synthesis of agricultural chemicals (Ji et al., 2017).

Antimycobacterial Research

Research into antimycobacterial agents has also benefited fromthe synthesis of hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone derivatives. These compounds have shown moderate to good activity against Mycobacterium tuberculosis, with some derivatives being significantly more active than standard treatments, illustrating the potential of these derivatives in the development of new antimycobacterial therapies (Ponnuchamy et al., 2014).

Forensic Science

In forensic science, the identification and characterization of novel cathinone derivatives seized by customs demonstrate the importance of this compound derivatives in legal and forensic investigations. The elucidation of the structure of novel compounds aids in the regulation and control of potentially harmful substances (Bijlsma et al., 2015).

Hydrogen Activation Research

The study of frustrated Lewis pairs for reversible, metal-free hydrogen activation showcases the application of this compound derivatives in catalysis and materials science, contributing to the development of new methodologies for chemical transformations (Jiang et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302+H312+H332;H315;H319, indicating potential harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapour or mist .

Eigenschaften

IUPAC Name |

1-(2-cyclopropylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)10-4-2-3-5-11(10)9-6-7-9/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWYDYWFGVVFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2831005.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine](/img/structure/B2831009.png)

![4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether](/img/structure/B2831012.png)

![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)

![ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2831016.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)

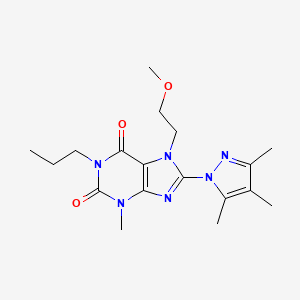

![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)